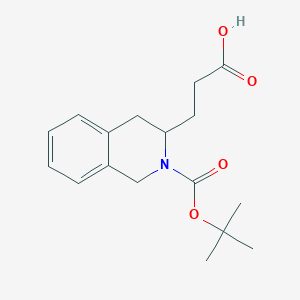

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid

Description

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid is a synthetic intermediate featuring a tetrahydroisoquinoline core modified with a tert-butoxycarbonyl (Boc) protecting group at position 2 and a propanoic acid side chain at position 3. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the carboxylic acid moiety enables further functionalization or biological interactions. This compound is pivotal in medicinal chemistry for constructing peptidomimetics or kinase inhibitors due to its structural rigidity and modular reactivity .

Properties

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13-7-5-4-6-12(13)10-14(18)8-9-15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFLOUIJFBRFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

A two-step solution-phase synthesis involves:

- Alkylation of N-(tert-Butoxycarbonyl)glycine Ethyl Ester :

- Reagents : N-(tert-Butoxycarbonyl)glycine ethyl ester, sodium hydride (NaH), ethyl 3-chloropropionate.

- Solvent : N,N-Dimethylformamide (DMF).

- Conditions :

The intermediate, 3-(tert-butoxycarbonyl-ethoxycarbonylmethyl-amino)propionic acid ethyl ester, is isolated via extraction with ethyl acetate and washed with saturated brine.

Mechanistic Insights

The reaction proceeds through deprotonation of the glycine ester by NaH, generating a nucleophilic amine that attacks ethyl 3-chloropropionate in an SN2 mechanism. The BOC group remains intact due to its stability under basic conditions.

Solid-Phase Synthesis via Resin-Bound Intermediates

Pictet-Spengler Reaction for Tetrahydroisoquinoline Formation

The tetrahydroisoquinoline core is constructed via a Pictet-Spengler reaction between dopamine or 3-hydroxyphenethylamine and ethyl glyoxylate or methyl 4-formylbenzoate. Key steps include:

Resin Immobilization and Functionalization

The carboxylic acid is attached to a (4-hydroxyphenyl)sulfide resin (Marshall linker) via esterification. Subsequent steps involve:

- BOC Deprotection : Trifluoroacetic acid (TFA) removes the BOC group.

- Amidation : Resin-bound amines are coupled with carboxylic acids to form amides.

- Cleavage : Liberation from the resin yields the final product.

Advantages : This method enables high-throughput synthesis and simplifies purification, though yields are marginally lower (75–85%) compared to solution-phase approaches.

Comparative Analysis of Methodologies

Efficiency and Scalability

Purity and Characterization

- Analytical Techniques :

Reaction Optimization and Challenges

Key Parameters

Chemical Reactions Analysis

Types of Reactions

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to reduce double bonds or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Trifluoroacetic acid (TFA), di-tert-butyl dicarbonate (Boc2O)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced amines, alcohols

Substitution: Free amines, substituted derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are being investigated for their neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents in neuropharmacology .

Building Blocks in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis and can be easily removed under mild conditions, making this compound valuable for synthesizing various amino acids and peptides .

Prodrug Development

As a prodrug, 3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid can be modified to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). This property is crucial in drug formulation processes where the pharmacokinetics of a drug need to be optimized for better therapeutic outcomes.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A series of tetrahydroisoquinoline derivatives were synthesized from this compound. The synthesized compounds were evaluated for their antiproliferative activity against human cancer cell lines. Results indicated that several compounds exhibited significant cytotoxic effects with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .

Case Study 2: Neuroprotective Screening

In another study focused on neuroprotection, various derivatives of the compound were screened for their ability to protect neuronal cells from oxidative damage induced by glutamate toxicity. The results demonstrated that specific modifications to the tetrahydroisoquinoline structure enhanced neuroprotective properties significantly compared to unmodified compounds .

Mechanism of Action

The mechanism of action of 3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Boc Group Utility : The Boc group in the target compound improves synthetic handling but may limit bioavailability compared to benzoyl or hydrophobic substituents in bioactive analogs .

- Side Chain Modifications: Carboxylic acid termini (target compound) favor ionic interactions, whereas amino or benzotriazole groups enable diverse binding modes .

- Therapeutic Potential: Structural parallels with the fluoroquinolone and KEAP1-binding compounds highlight opportunities in antibiotic and anti-inflammatory drug design .

Biological Activity

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in research.

- Molecular Formula : C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol

- CAS Number : 149353-95-7

- Physical State : Solid (white to almost white powder)

- Purity : >98.0% (HPLC)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Protein Kinases : The compound may modulate signaling pathways involving protein kinases, which are crucial for cell growth and survival.

- Receptors : It potentially interacts with receptors involved in neurotransmission and cellular signaling.

Biological Activities

-

Antitumor Activity

- Studies have indicated that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

-

Neuroprotective Effects

- Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration.

-

Anti-inflammatory Properties

- Research suggests that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various tetrahydroisoquinoline derivatives. The results showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range .

Study 2: Neuroprotection

In a neuroprotection study conducted on mice models, a related compound demonstrated the ability to protect against glutamate-induced toxicity in hippocampal neurons. This was attributed to its ability to modulate calcium influx and reduce oxidative stress markers .

Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of isoquinoline derivatives highlighted that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Data Table: Summary of Biological Activities

Q & A

Basic: What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of this compound, and how is it introduced methodologically?

The Boc group serves as a protective moiety for amines, preventing unwanted side reactions during multi-step syntheses. Its introduction typically involves reacting the amine-containing precursor (e.g., tetrahydroisoquinoline) with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using DMAP or triethylamine) in anhydrous solvents like dichloromethane or THF . For example, in related Boc-protected piperazine derivatives, refluxing under inert atmospheres and subsequent purification via column chromatography are critical steps to ensure high yields and purity .

Basic: What spectroscopic and chromatographic methods validate the structural integrity and purity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., δ 1.43 ppm for Boc methyl groups) and confirm regioselectivity of substitution .

- IR Spectroscopy : Peaks at ~1700–1750 cm confirm the presence of carbonyl groups (Boc and carboxylic acid) .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection, as seen in catalog specifications for structurally similar Boc-protected acids .

Advanced: How can regioselectivity challenges during Boc introduction to the tetrahydroisoquinoline scaffold be addressed?

Regioselectivity is influenced by steric and electronic factors. For example:

- Steric Control : Bulky bases (e.g., DIPEA) may favor substitution at less hindered positions.

- Electronic Effects : Activating groups (e.g., electron-donating substituents) on the tetrahydroisoquinoline ring can direct Boc placement.

- Pre-Protection Strategies : Temporarily blocking reactive sites with orthogonal protecting groups (e.g., Fmoc) before Boc introduction .

Advanced: What deprotection strategies preserve the tetrahydroisoquinoline scaffold while removing the Boc group?

Controlled acidic conditions are preferred:

- Trifluoroacetic Acid (TFA) : A 20–50% TFA solution in DCM selectively cleaves the Boc group without degrading the tetrahydroisoquinoline core .

- Kinetic Monitoring : Use TLC or in situ FTIR to halt the reaction post-deprotection, minimizing acid exposure.

- Neutralization : Rapid quenching with cold ether or bicarbonate to stabilize the free amine intermediate .

Basic: How does the Boc group influence the compound’s solubility and reactivity in downstream applications?

- Solubility : The hydrophobic Boc group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF) for reactions. This is evident in purification challenges noted for Boc-protected analogs .

- Reactivity : The Boc group stabilizes the amine against nucleophilic or oxidative side reactions, enabling selective functionalization of the carboxylic acid moiety (e.g., amide coupling) .

Advanced: In enzyme inhibition studies, how does the Boc group modulate interactions compared to the deprotected analog?

The Boc group may sterically hinder binding to active sites or allosteric pockets. For example:

- Enzyme Kinetics : Comparative studies using Boc-protected vs. deprotected analogs can reveal changes in values, as seen in related Boc-amino acid derivatives interacting with proteases .

- Structural Insights : X-ray crystallography or docking simulations can map steric clashes caused by the Boc group, guiding rational design of inhibitors .

Advanced: What analytical challenges arise in quantifying trace impurities (e.g., diastereomers) in this compound?

- Chiral HPLC : Required to resolve enantiomers or diastereomers, especially if the tetrahydroisoquinoline scaffold has stereocenters. Mobile phases with chiral additives (e.g., cyclodextrins) improve resolution .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes impurities by exact mass, critical for confirming synthetic intermediates .

Basic: What synthetic routes are reported for analogous Boc-protected tetrahydroisoquinoline derivatives?

- Stepwise Functionalization : (1) Boc protection of the tetrahydroisoquinoline amine, (2) alkylation or acylation at the propanoic acid moiety, and (3) final deprotection .

- Solid-Phase Synthesis : For peptide conjugates, resin-bound strategies enable iterative coupling and Boc removal under mild conditions .

Advanced: How can computational modeling optimize the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

- QSAR Studies : Correlate structural features (e.g., Boc group size, propanoic acid pKa) with permeability and metabolic stability.

- Molecular Dynamics : Simulate membrane penetration or plasma protein binding, as applied to related Boc-amino acid derivatives in drug design .

Basic: What safety precautions are recommended for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with irritants (e.g., TFA used in deprotection) .

- Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., DCM) or acidic vapors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.